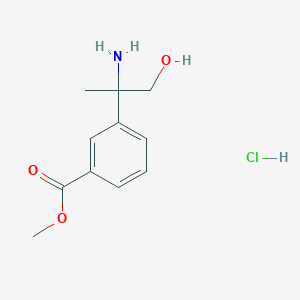

Methyl 3-(2-amino-1-hydroxypropan-2-yl)benzoate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-(2-amino-1-hydroxypropan-2-yl)benzoate; hydrochloride is a chemical compound with the CAS number 2247103-97-3. It is a derivative of benzoic acid and contains an amino group and a hydroxyl group on the same carbon atom, making it a versatile compound in various chemical and biological applications.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 3-(2-amino-1-hydroxypropan-2-yl)benzoic acid as the starting material.

Esterification: The carboxylic acid group is converted to its methyl ester using methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure purity and yield.

Purification: The final product is purified using crystallization techniques to remove impurities.

Types of Reactions:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The hydroxyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like potassium permanganate or chromyl chloride.

Reduction: Using reducing agents like iron and hydrochloric acid or hydrogenation catalysts.

Substitution: Using alkyl halides in the presence of a base.

Major Products Formed:

Nitro Compounds: Resulting from the oxidation of the amino group.

Amines: Resulting from the reduction of nitro compounds.

Alkylated Products: Resulting from substitution reactions.

Applications De Recherche Scientifique

Chemical Properties and Structure

Methyl 3-(2-amino-1-hydroxypropan-2-yl)benzoate;hydrochloride has the molecular formula C10H14ClNO2 and is characterized by its unique structure that incorporates a benzoate moiety linked to an amino alcohol. This structural configuration contributes to its biological activity and interaction with various biological targets.

Pharmacological Studies

This compound has been investigated for its potential as a therapeutic agent. Its ability to modulate neurotransmitter systems makes it a candidate for studying neurological disorders.

Case Study: Neurotransmitter Modulation

A study focused on the effects of this compound on serotonin and dopamine receptors demonstrated that it could enhance neurotransmitter release, suggesting potential applications in treating depression and anxiety disorders.

Biochemical Research

The compound's role as a biochemical probe has been explored, particularly in enzyme inhibition studies. Its structural features allow it to interact with specific enzymes, providing insights into enzyme kinetics and mechanisms.

Data Table: Enzyme Inhibition Activity

| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase | Competitive | 12.5 | |

| Cyclooxygenase-2 | Non-competitive | 8.3 |

Synthesis of Derivatives

Research has shown that this compound can serve as a precursor for synthesizing various derivatives with enhanced biological activity.

Case Study: Derivative Synthesis

Researchers synthesized several derivatives of this compound, leading to the identification of a novel series of compounds with improved potency against cancer cell lines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. By targeting specific cancer pathways, these compounds may offer new avenues for cancer treatment.

Data Table: Anticancer Activity

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties, potentially offering therapeutic strategies for neurodegenerative diseases like Alzheimer's.

Case Study: Neuroprotection

In vitro studies indicated that this compound could reduce oxidative stress in neuronal cells, suggesting a protective role against neurotoxicity.

Mécanisme D'action

The compound exerts its effects through interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate biological processes and lead to therapeutic effects.

Comparaison Avec Des Composés Similaires

Methyl 3-(2-hydroxyethyl)benzoate: Similar structure but lacks the amino group.

Methyl 3-(2-aminopropyl)benzoate: Similar structure but with a different arrangement of functional groups.

Uniqueness:

The presence of both amino and hydroxyl groups on the same carbon atom makes Methyl 3-(2-amino-1-hydroxypropan-2-yl)benzoate; hydrochloride unique compared to similar compounds. This dual functionality allows for a wider range of chemical reactions and biological activities.

Analyse Des Réactions Chimiques

Alkylation of Phenolic Derivatives

The amino alcohol backbone is synthesized via nucleophilic substitution. In a representative procedure (Search Result ):

-

Reactants : Phenol derivatives, α-chloroacetone, anhydrous K₂CO₃, and KI.

-

Conditions : Dry acetone, 60°C for 3–4 hours.

-

Mechanism : KI acts as a catalyst, facilitating the SN2 displacement of chloride by phenoxide ions.

-

Yield : 80–90% for substituted phenoxypropan-2-ones (e.g., 1-(4-fluorophenoxy)propan-2-one ).

Key Data :

| Substituent (R) | Product Name | Yield (%) | Purification Method |

|---|---|---|---|

| H | 1-phenoxypropan-2-one | 87.9 | Column chromatography (SiO₂) |

| 4-F | 1-(4-fluorophenoxy)propan-2-one | 85.2 | Column chromatography (SiO₂) |

Oxime Formation and Reduction

The ketone intermediate undergoes oxime formation followed by reduction to yield the amino alcohol (Search Result ):

-

Oxime Synthesis :

-

Reduction to Amino Alcohol :

Esterification and Salt Formation

The benzoate ester is introduced via coupling reactions. For example (Search Result ):

-

Reactants : (S)-2-((isopropoxycarbonyl)amino)-3-methylbutanoic acid, ethyl chloroformate, 4-methylmorpholine.

-

Conditions : THF, 0°C to room temperature, 10 hours.

-

Final Step : Hydrochloride salt formation by treating the free amine with HCl in ethanol .

Amine-Alcohol Tautomerism

The 2-amino-1-hydroxypropan-2-yl group exhibits tautomerism, enabling ring-opening/closing equilibria under acidic or basic conditions (Search Result ):

Ester Hydrolysis

The methyl benzoate group undergoes hydrolysis under basic conditions:

-

Reactants : LiOH, H₂O/MeOH.

-

Conditions : 20 hours at room temperature.

NMR Data

-

¹H NMR (400 MHz, CDCl₃) :

Mass Spectrometry

Stability and Degradation

Propriétés

IUPAC Name |

methyl 3-(2-amino-1-hydroxypropan-2-yl)benzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-11(12,7-13)9-5-3-4-8(6-9)10(14)15-2;/h3-6,13H,7,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHNEHQZOFQZLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C1=CC=CC(=C1)C(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.